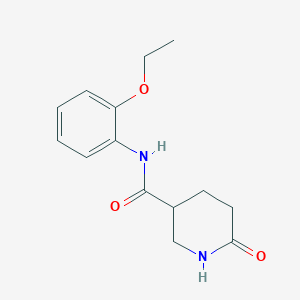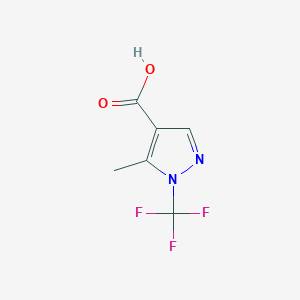
5-Methyl-1-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Methyl-1-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid (abbreviated as MTFP) is a chemical compound used in various scientific research applications. It is a pyrazole derivative that has been studied for its potential use in the development of new drugs and therapies. In
作用機序
The mechanism of action of 5-Methyl-1-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid is not fully understood, but it is believed to work by inhibiting the production of certain enzymes and proteins that are involved in inflammation and cancer growth. Specifically, 5-Methyl-1-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid has been shown to inhibit the activity of COX-2, an enzyme involved in inflammation, and to downregulate the expression of certain proteins involved in cancer growth.
Biochemical and physiological effects:
5-Methyl-1-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid has been shown to have anti-inflammatory effects in various animal models of inflammation. It has also been shown to inhibit the growth of certain cancer cells in vitro and in vivo. Additionally, 5-Methyl-1-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid has been shown to have antioxidant properties and may be useful in the treatment of oxidative stress-related diseases.
実験室実験の利点と制限
One advantage of using 5-Methyl-1-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid in lab experiments is its relatively simple synthesis method. Additionally, 5-Methyl-1-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid has been shown to have low toxicity in animal models, making it a potentially safe compound for use in drug development. However, one limitation of using 5-Methyl-1-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid in lab experiments is its limited solubility in aqueous solutions, which may make it difficult to administer in certain experiments.
将来の方向性
There are several potential future directions for research on 5-Methyl-1-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid. One area of interest is its potential use in the treatment of inflammatory diseases such as arthritis and inflammatory bowel disease. Additionally, further research is needed to fully understand the mechanism of action of 5-Methyl-1-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid and to identify its molecular targets. Finally, there is potential for the development of new drugs and therapies based on the structure of 5-Methyl-1-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid.
合成法
The synthesis of 5-Methyl-1-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid involves the reaction of 5-methyl-1H-pyrazole-4-carboxylic acid with trifluoroacetic anhydride in the presence of a catalyst. The resulting product is then purified using column chromatography. The yield of 5-Methyl-1-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid is typically around 70-80%.
科学的研究の応用
5-Methyl-1-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid has been studied for its potential use in the development of new drugs and therapies. It has been shown to have anti-inflammatory properties and may be useful in the treatment of various inflammatory diseases. Additionally, 5-Methyl-1-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid has been investigated for its potential as a cancer therapy, as it has been shown to inhibit the growth of certain cancer cells.
特性
IUPAC Name |
5-methyl-1-(trifluoromethyl)pyrazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F3N2O2/c1-3-4(5(12)13)2-10-11(3)6(7,8)9/h2H,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVUNTZWQEIXVQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C(F)(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(5-chloroquinolin-8-yl)methyl]-2-methylsulfonylethanamine](/img/structure/B6642450.png)
![3-[(5-Bromopyrimidin-4-yl)amino]-1-morpholin-4-ylpropan-1-one](/img/structure/B6642453.png)
![3-[(3-Fluoro-5-methylbenzoyl)amino]butanoic acid](/img/structure/B6642454.png)
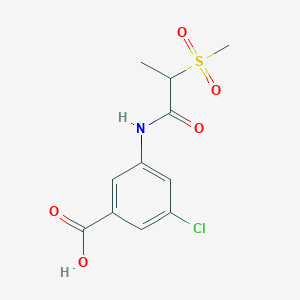
![1-[(4-Chloro-3-methylbenzoyl)amino]cyclopentane-1-carboxylic acid](/img/structure/B6642466.png)
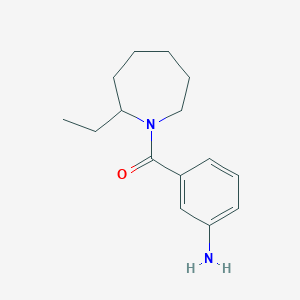

![2-amino-2-methyl-N-[3-oxo-3-(propan-2-ylamino)propyl]pentanamide](/img/structure/B6642487.png)
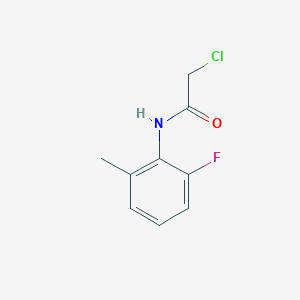
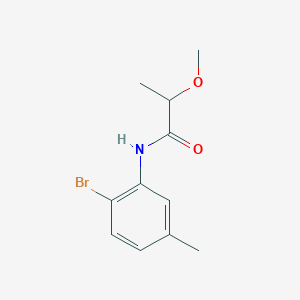
![1-(4-Chlorophenyl)-2-[(3,5-dimethyl-1,2-oxazol-4-yl)methylamino]ethanol](/img/structure/B6642537.png)
![[1-(2-Amino-6-methylpyrimidin-4-yl)piperidin-3-yl]methanol](/img/structure/B6642545.png)
